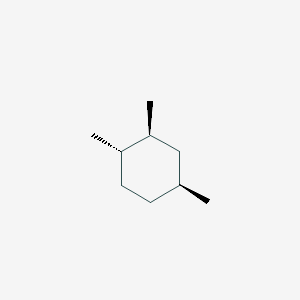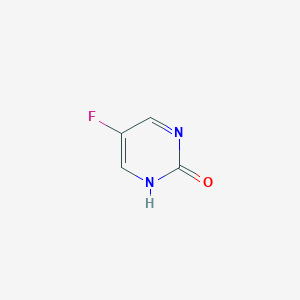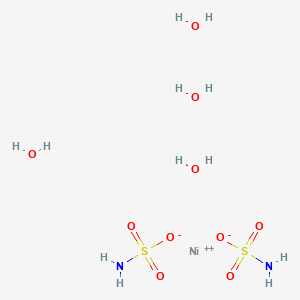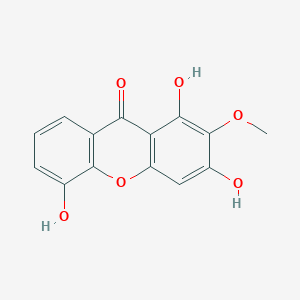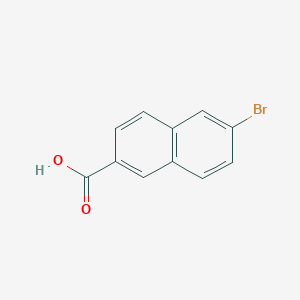
6-Bromo-2-naphthoic acid
Descripción general
Descripción
6-Bromo-2-naphthoic acid is an organic compound with the empirical formula C11H7BrO2 . It appears as a white to pale-yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthoic acid is characterized by a bromine atom attached to the 6th carbon of a naphthalene ring, which is further substituted at the 2nd position by a carboxylic acid group . The compound has a molecular weight of 251.08 g/mol .Chemical Reactions Analysis
The compound has been found to undergo deprotonation processes, with the intensity of this process varying depending on the solvent used . The enthalpy of dissociation (the bond-dissociation energy) is equal to 183.2, 200.2, and 205.4 kcal/mol for the compound dissolved in methanol, THF, and ethyl acetate, respectively .Physical And Chemical Properties Analysis
6-Bromo-2-naphthoic acid is a solid at room temperature . It has a molecular weight of 251.08 g/mol, and its molecular formula is C11H7BrO2 . The compound has a topological polar surface area of 37.3 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
6-Bromo-2-naphthoic acid serves as an essential intermediate in pharmaceutical synthesis. Notably, it plays a crucial role in the production of Adapalene , a third-generation retinoid used in the treatment of acne. Adapalene selectively binds to retinoic acid receptors, specifically the γ subtype associated with keratinocyte proliferation and differentiation . Researchers continue to explore its potential in dermatology and related fields.
Organic Synthesis and Functionalization
This compound undergoes various chemical reactions, making it valuable for organic synthesis. For instance:
- Aromatic Finkelstein Reaction : Methyl 6-bromo-2-naphthoate can be converted to 6-iodo-2-naphthoic acid through this reaction. The resulting 6-iodo derivative finds applications in diverse chemical transformations .
Safety And Hazards
Propiedades
IUPAC Name |
6-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCAVBMOTZUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404154 | |
| Record name | 6-Bromo-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthoic acid | |
CAS RN |
5773-80-8 | |
| Record name | 6-Bromo-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?
A: 6-Bromo-2-naphthoic acid serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]
Q2: Can you elaborate on the synthesis of Adapalene from 6-bromo-2-naphthoic acid?
A: Certainly. Adapalene synthesis involves a multi-step process. 6-Bromo-2-naphthoic acid is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]
Q3: Beyond Adapalene, are there other applications for 6-bromo-2-naphthoic acid derivatives?
A: Research has explored incorporating 6-bromo-2-naphthoic acid into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.
Q4: What are the common methods for synthesizing 6-bromo-2-naphthoic acid itself?
A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding 6-bromo-2-naphthoic acid. This method boasts high yield and purity at a reduced cost. []
Q5: Has there been any computational research on 6-bromo-2-naphthoic acid?
A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and 6-bromo-2-naphthoic acid. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. []
Q6: Are there any studies focusing on the crystal structure of compounds related to 6-bromo-2-naphthoic acid?
A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with 6-bromo-2-naphthoic acid. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on 6-bromo-2-naphthoic acid, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

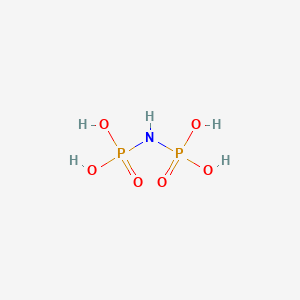
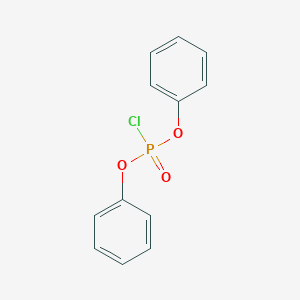
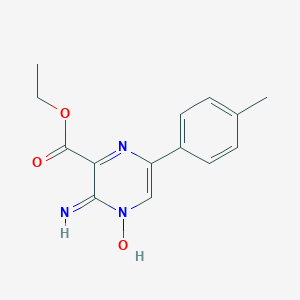
![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(1S,2R,3R,4R)-1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)

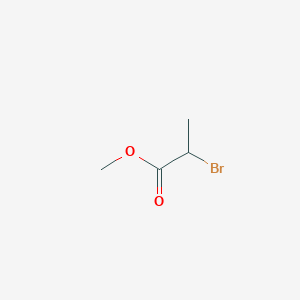
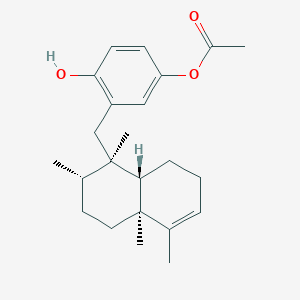
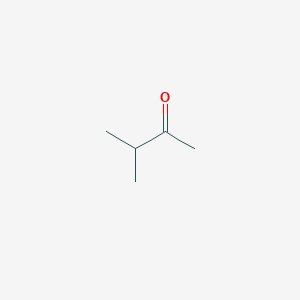
![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
